2-Hydroxy-4-octyloxybenzaldehyde

CAS No.: 89027-82-7

Cat. No.: VC2447940

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89027-82-7 |

|---|---|

| Molecular Formula | C15H22O3 |

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | 2-hydroxy-4-octoxybenzaldehyde |

| Standard InChI | InChI=1S/C15H22O3/c1-2-3-4-5-6-7-10-18-14-9-8-13(12-16)15(17)11-14/h8-9,11-12,17H,2-7,10H2,1H3 |

| Standard InChI Key | QIPBUORAZAUNLL-UHFFFAOYSA-N |

| SMILES | CCCCCCCCOC1=CC(=C(C=C1)C=O)O |

| Canonical SMILES | CCCCCCCCOC1=CC(=C(C=C1)C=O)O |

Introduction

Chemical Identity and Structure

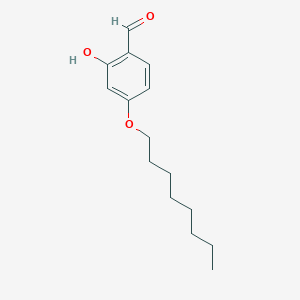

2-Hydroxy-4-octyloxybenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and an octyloxy chain at the 4-position of the benzene ring. The molecular structure contains three oxygen atoms: one in the aldehyde group, one in the hydroxyl group, and one in the octyloxy substituent. The compound is characterized by its relatively high molecular weight due to the long carbon chain of the octyloxy group.

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of 2-Hydroxy-4-octyloxybenzaldehyde:

| Parameter | Value |

|---|---|

| Chemical Name | 2-Hydroxy-4-octyloxybenzaldehyde |

| CAS Registry Number | 89027-82-7 |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | 2-hydroxy-4-octoxybenzaldehyde |

| Standard InChI | InChI=1S/C15H22O3/c1-2-3-4-5-6-7-10-18-14-9-8-13(12-16)15(17)11-14/h8-9,11-12,17H,2-7,10H2,1H3 |

| SMILES Notation | CCCCCCCCOC1=CC(=C(C=C1)C=O)O |

The chemical structure of 2-Hydroxy-4-octyloxybenzaldehyde contains several key functional groups that contribute to its chemical reactivity and applications in synthesis.

Structure-Property Relationships

The molecule possesses unique structural features that influence its reactivity. The hydroxyl group at the 2-position is adjacent to the aldehyde group, allowing for intramolecular hydrogen bonding. This proximity creates a reactive site that is particularly useful in condensation reactions. The octyloxy chain at the 4-position contributes to the compound's lipophilicity, affecting its solubility in various solvents and potentially its interaction with biological systems or material interfaces.

Synthesis and Preparation

The primary synthetic route to 2-Hydroxy-4-octyloxybenzaldehyde involves an alkylation reaction of 2,4-dihydroxybenzaldehyde with n-octylbromide. This selective O-alkylation targets the hydroxyl group at the 4-position while leaving the 2-position hydroxyl group intact, which is critical for the compound's subsequent reactivity.

Synthetic Route

The synthesis typically proceeds through the following steps:

-

Preparation of the starting material (2,4-dihydroxybenzaldehyde)

-

Selective alkylation with n-octylbromide under basic conditions

-

Purification of the final product

The reaction can be represented as follows:

2,4-dihydroxybenzaldehyde + n-octylbromide → 2-Hydroxy-4-octyloxybenzaldehyde + HBr

The reaction generally requires basic conditions to neutralize the hydrogen bromide byproduct and to facilitate the deprotonation of the hydroxyl group for alkylation.

Reaction Conditions and Optimization

Optimal conditions for this synthesis typically involve:

-

A suitable base such as potassium carbonate or sodium hydroxide

-

An appropriate solvent system (often acetone or DMF)

-

Moderate heating (50-80°C)

-

Reaction time of 6-24 hours

The selective alkylation at the 4-position is favored due to the reduced nucleophilicity of the 2-position hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde function.

Applications in Chemical Research

2-Hydroxy-4-octyloxybenzaldehyde serves as a versatile building block in synthetic organic chemistry, with applications spanning multiple areas of research.

Precursor in Schiff Base Synthesis

The primary application of 2-Hydroxy-4-octyloxybenzaldehyde is as a precursor in the synthesis of Schiff base complexes. The aldehyde group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). These reactions typically proceed as follows:

2-Hydroxy-4-octyloxybenzaldehyde + R-NH₂ → (2-Hydroxy-4-octyloxyphenyl)methanimine derivative + H₂O

The presence of the hydroxyl group at the 2-position enables these Schiff bases to function as bidentate ligands capable of chelating metal ions.

Formation of Metal Complexes

The Schiff bases derived from 2-Hydroxy-4-octyloxybenzaldehyde can form complexes with various metal ions, particularly lanthanide ions. These complexes have been studied for their structural characteristics and potential applications in materials science. The long alkyl chain (octyloxy group) contributes to the solubility and processing properties of these complexes, making them suitable for incorporation into various materials.

Research on Photoluminescent Properties

One of the significant areas of research involving 2-Hydroxy-4-octyloxybenzaldehyde and its derivatives concerns their photoluminescent properties. When this compound forms Schiff base complexes with certain amines like stearylamine, and subsequently complexes with lanthanide ions, the resulting materials can exhibit interesting optical properties.

Lanthanide Complexes

Lanthanide complexes formed with Schiff bases derived from 2-Hydroxy-4-octyloxybenzaldehyde have been investigated for their unique luminescent properties. These properties arise from the energy transfer between the organic ligand (the Schiff base) and the lanthanide ion. The octyloxy chain can influence the solution behavior and thin-film forming properties of these complexes.

Applications in Materials Science

The photoluminescent properties of these complexes make them potential candidates for:

-

Optical sensors

-

Light-emitting materials

-

Luminescent probes for biological imaging

-

Components in optoelectronic devices

The ability to modify the alkyl chain length (in this case, the octyl group) provides a means to tune the physical properties of these materials for specific applications.

Structural Characterization

The structural characterization of 2-Hydroxy-4-octyloxybenzaldehyde and its derivatives is essential for understanding their properties and potential applications.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of 2-Hydroxy-4-octyloxybenzaldehyde. The ¹H NMR spectrum typically shows characteristic signals for:

-

The aldehyde proton (typically around δ 9.5-10.0 ppm)

-

The phenolic hydroxyl proton (often as a singlet at δ 11-12 ppm)

-

The aromatic protons (in the region of δ 6.0-7.5 ppm)

-

The methylene protons of the octyloxy chain (at approximately δ 4.0 ppm for -OCH₂- and lower shifts for the remainder of the chain)

These spectral data confirm the successful synthesis and structure of the compound.

Other Analytical Methods

In addition to NMR spectroscopy, other analytical techniques commonly used for characterization include:

-

Infrared spectroscopy (IR) to identify functional groups

-

Mass spectrometry for molecular weight confirmation

-

Elemental analysis to verify the empirical formula

-

X-ray crystallography (for crystalline derivatives) to determine precise molecular structure

Current Research Trends

Research involving 2-Hydroxy-4-octyloxybenzaldehyde continues to expand into new areas, particularly as scientists explore novel applications for its Schiff base derivatives.

Coordination Chemistry Developments

Recent developments in coordination chemistry have explored the potential of 2-Hydroxy-4-octyloxybenzaldehyde-derived Schiff bases to form complexes with transition metals beyond lanthanides. These complexes may exhibit catalytic properties or novel electronic behaviors that could be harnessed in various applications.

Materials Science Applications

The integration of 2-Hydroxy-4-octyloxybenzaldehyde-derived compounds into materials science continues to evolve. The amphiphilic nature of these molecules—with a polar head group and a nonpolar alkyl chain—makes them interesting candidates for self-assembled structures and organized films.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume